5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound has a furan ring attached to the oxadiazole ring, which can influence its chemical properties and reactivity .
Synthesis Analysis
The synthesis of related oxadiazole compounds often begins with precursor materials such as furan-2-carboxylic acid hydrazide. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives were synthesized from this precursor, and similar methods could potentially be applied to synthesize 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine . Photochemical synthesis is another approach used to create fluorinated oxadiazole derivatives, which involves the irradiation of precursor compounds in the presence of a nitrogen nucleophile .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to be orthorhombic with specific lattice parameters, and the structure exhibited intermolecular hydrogen bonds and π-interactions .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. The amino group can be acylated or oxidized to azo and nitro groups. The chloromethyl group in some oxadiazole compounds can react with N- and S-nucleophilic reagents, and the oxadiazole ring itself can be transformed through different chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be quite diverse. For instance, the compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has a high density and forms wave-like two-dimensional molecular layers due to hydrogen bonding. Its impact sensitivity and friction sensitivity were measured, indicating its potential use as an energetic material precursor . Similar analyses could be conducted for 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine to determine its suitability for various applications.
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Synthesis of Thiol-Thione Tautomers
- Method : 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide. Mannich bases and methyl derivatives were then prepared .
- Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .
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Scientific Field: Green Chemistry
- Application : Production of Biobased Polymers
- Method : The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the application of furan derivatives in the production of biobased polymers .
- Results : This process shows the potential of furan derivatives as a renewable resource for the chemical industry .
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Scientific Field: Pharmacology
- Application : Treatment of Bacterial and Parasitic Infections
- Method : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
- Results : The synthesis of active pharmaceutical ingredients is illustrated in Scheme 2 .
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Scientific Field: Green Chemistry
- Application : Furan Platform Chemicals
- Method : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
- Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Scientific Field: Organic Chemistry
- Application : Synthesis of Thiol-Thione Tautomers
- Method : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .
- Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .
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Scientific Field: Pharmacology
- Application : Discovery of SIRT2 Inhibitors
- Method : A compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, was identified using fluorescence-based assays for SIRT2 activity tests .
- Results : The compound displayed 63 ± 5% and 35 ± 3% inhibition against SIRT2 at 100 μM and 10 μM, respectively .
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Scientific Field: Green Chemistry
- Application : Furan Platform Chemicals
- Method : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
- Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Scientific Field: Organic Chemistry
- Application : Synthesis of Thiol-Thione Tautomers
- Method : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .
- Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .
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Scientific Field: Pharmacology
- Application : Discovery of SIRT2 Inhibitors
- Method : A compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, was identified using fluorescence-based assays for SIRT2 activity tests .
- Results : The compound displayed 63 ± 5% and 35 ± 3% inhibition against SIRT2 at 100 μM and 10 μM, respectively .
Future Directions
The future directions of “5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine” can be inferred from the broader field of furan platform chemicals. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries . Furan platform chemicals (FPCs) directly available from biomass, such as furfural and 5-hydroxy-methylfurfural, offer a range of compounds that can be economically synthesized from biomass .
properties
IUPAC Name |
5-(furan-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNARLYVZVOWYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227390 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
7659-06-5 | |
Record name | 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7659-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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